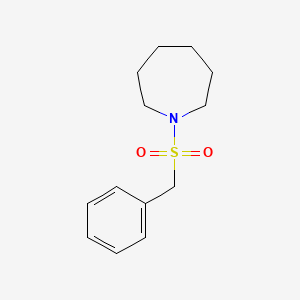

1-(benzylsulfonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azepane derivatives, including those functionalized with benzylsulfonyl groups, involves regioselective methodologies. For instance, the regioselective synthesis of α,β-difunctionalized azepenes has been achieved through α-halo eneformamides, leading to one-pot synthesis strategies for highly functionalized benzazepanes (Bassler et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(benzylsulfonyl)azepane derivatives is characterized by NMR spectroscopy, providing a detailed understanding of their conformation and electronic properties. Complete NMR spectral assignment has been performed for similar compounds, offering insights into their structural characteristics (Jios et al., 2005).

Chemical Reactions and Properties

Benzyl sulfonamide derivatives, including those with azepane moieties, exhibit selective C-C bond activation under catalysis, leading to the formation of complex organic structures such as benzo[c]azepine derivatives (Chen et al., 2016). These reactions highlight the chemical reactivity and potential for diversification of the benzylsulfonylazepane scaffold.

Physical Properties Analysis

Azepane derivatives, including those functionalized with benzylsulfonyl groups, are studied for their physical properties, which are crucial for their applications in various fields. For example, azepanium ionic liquids demonstrate unique physical properties such as wide liquid temperature ranges and low viscosities, indicating the potential for application in green chemistry and materials science (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-(benzylsulfonyl)azepane derivatives are central to their utility in organic synthesis. For example, the synthesis of sulfonylated benzofurans via oxidative cyclization reactions demonstrates the ability of azepane derivatives to undergo complex transformations under mild conditions, enabling the synthesis of valuable heterocyclic compounds (Wang et al., 2020).

科学的研究の応用

Green Chemistry Applications

1-(benzylsulfonyl)azepane and its derivatives are employed in the synthesis of a new family of room temperature ionic liquids. These ionic liquids are seen as potential alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows and promising thermal stability, making them suitable for applications in green chemistry and sustainable processes (Belhocine et al., 2011).

Organic Synthesis

The compound's utility extends to organic synthesis, where it is involved in the synthesis of benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence. This process allows for the direct transformation of cyclopropane derivatives into benzazepines, showcasing the versatility of 1-(benzylsulfonyl)azepane in facilitating complex ring formation reactions (Suh, Kwon, & Kim, 2017).

Catalysis

In catalysis, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed C-C bond activation in the presence of 1-(benzylsulfonyl)azepane derivatives. This method produces benzo[c]azepine/oxepines and dihydronaphthalen-1-amines, demonstrating the compound's role in facilitating selective transformations and the synthesis of complex organic structures (Chen et al., 2016).

Material Science

Azepanium-based ionic liquids, derived from 1-(benzylsulfonyl)azepane, have been studied as green electrolytes for high voltage supercapacitors. These studies highlight the potential of azepanium-based ionic liquids in energy storage applications, offering insights into the development of more efficient and environmentally friendly supercapacitor technologies (Pohlmann et al., 2015).

将来の方向性

The synthesis and study of azepanes, including 1-(benzylsulfonyl)azepane, are areas of active research. Future directions could include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities . The potential of azepanes in the discovery and development of new bioactive materials is a particularly promising area .

特性

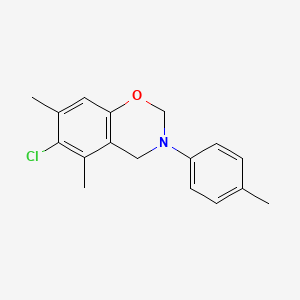

IUPAC Name |

1-benzylsulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWUIWIYBHVTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)